molecular formula C10H14N2O B1284904 N-[3-(1-aminoethyl)phenyl]acetamide CAS No. 918810-76-1

N-[3-(1-aminoethyl)phenyl]acetamide

Cat. No.: B1284904
CAS No.: 918810-76-1
M. Wt: 178.23 g/mol
InChI Key: MKUVXAZZKXTGOK-UHFFFAOYSA-N
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Description

N-[3-(1-aminoethyl)phenyl]acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide and features a phenyl ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-aminoethyl)phenyl]acetamide typically involves the reaction of 3-(1-aminoethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-(1-aminoethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise temperature control to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1-aminoethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(1-aminoethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1-aminoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The phenyl ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    N-phenylacetamide: Lacks the aminoethyl group, resulting in different chemical properties and reactivity.

    N-[3-(1-hydroxyethyl)phenyl]acetamide: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different biological activity.

    N-[3-(1-methylaminoethyl)phenyl]acetamide: Features a methylated amino group, which can alter its interaction with biological targets.

Uniqueness: N-[3-(1-aminoethyl)phenyl]acetamide is unique due to the presence of the aminoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(1-aminoethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)9-4-3-5-10(6-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUVXAZZKXTGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588566
Record name N-[3-(1-Aminoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-76-1
Record name N-[3-(1-Aminoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(1-aminoethyl)phenyl]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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